N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
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Overview
Description
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an indole moiety, a naphthamide group, and a dimethoxyphenyl group, making it a versatile molecule for various applications.
Scientific Research Applications
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and polymers.
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 2,4-dimethoxyphenyl structure have been reported to inhibit bacterial rna polymerase (rnap) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
Similar compounds have been found to interact with the switch region of bacterial rnap . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA and disrupting bacterial gene transcription .
Biochemical Pathways
The inhibition of bacterial rnap can disrupt various biochemical pathways in bacteria, primarily those involved in gene expression .
Result of Action
The inhibition of bacterial rnap can lead to the disruption of bacterial gene transcription, potentially resulting in the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the appropriate dimethoxyphenyl halide reacts with the indole intermediate.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the indole intermediate with a thiol compound under basic conditions.
Attachment of the Naphthamide Group: The final step involves the coupling of the naphthamide group to the indole-thioether intermediate through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where nucleophiles like amines or thiols can replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Other Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have different functional groups attached to the indole ring.
Uniqueness
This compound is unique due to its combination of an indole moiety, a naphthamide group, and a dimethoxyphenyl group. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O4S/c1-37-24-13-14-26(28(18-24)38-2)33-30(35)20-39-29-19-34(27-10-6-5-9-25(27)29)16-15-32-31(36)23-12-11-21-7-3-4-8-22(21)17-23/h3-14,17-19H,15-16,20H2,1-2H3,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRIITAJDSLMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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